Tribenzor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

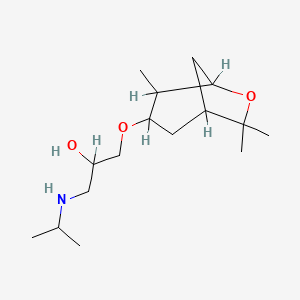

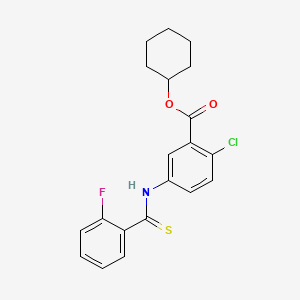

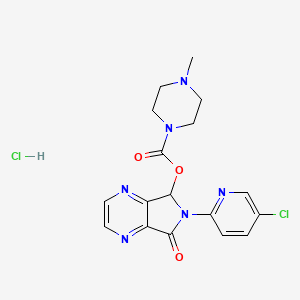

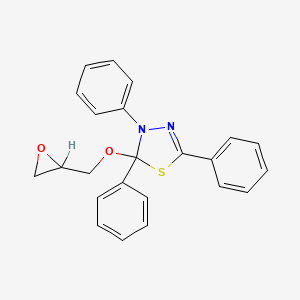

Tribenzor is a combination medication used for the treatment of hypertension (high blood pressure). It contains three active ingredients: olmesartan medoxomil, amlodipine, and hydrochlorothiazide. Each of these components works in a different way to help lower blood pressure. Olmesartan medoxomil is an angiotensin II receptor blocker, amlodipine is a calcium channel blocker, and hydrochlorothiazide is a thiazide diuretic .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

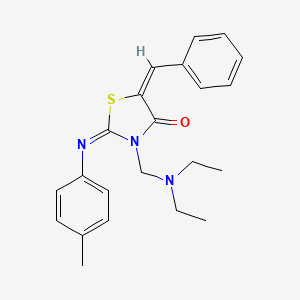

Olmesartan Medoxomil: This compound is synthesized through a multi-step process involving the reaction of various intermediates. The key steps include the formation of the tetrazole ring and the esterification of the carboxylic acid group to form the medoxomil ester.

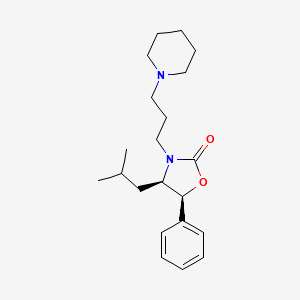

Amlodipine: Amlodipine is synthesized by reacting 2-chlorobenzylamine with ethyl 3-aminocrotonate to form the dihydropyridine ring system

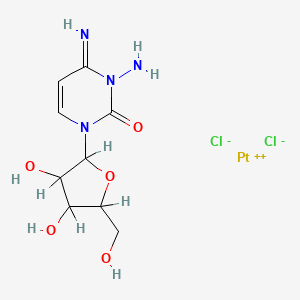

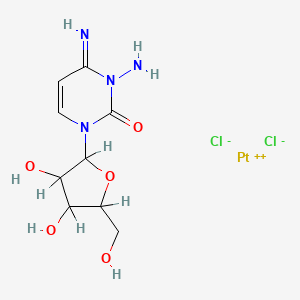

Hydrochlorothiazide: This compound is synthesized by the reaction of 3-chloro-6-sulfamoylbenzoic acid with ammonia to form the thiazide ring system.

Industrial Production Methods

The industrial production of Tribenzor involves the combination of the three active ingredients in specific ratios to form a fixed-dose combination tablet. The manufacturing process includes blending, granulation, compression, and coating to ensure uniformity and stability of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Olmesartan medoxomil can undergo oxidation reactions, particularly at the tetrazole ring.

Reduction: Amlodipine can be reduced to its corresponding dihydropyridine derivative.

Substitution: Hydrochlorothiazide can undergo nucleophilic substitution reactions at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation of Olmesartan Medoxomil: Formation of oxidized tetrazole derivatives.

Reduction of Amlodipine: Formation of dihydropyridine derivatives.

Substitution of Hydrochlorothiazide: Formation of substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Tribenzor has several scientific research applications, particularly in the fields of medicine and pharmacology. It is primarily used in clinical studies to evaluate its efficacy and safety in treating hypertension. Research has shown that this compound is effective in reducing both systolic and diastolic blood pressure in patients who are not adequately controlled on dual antihypertensive therapy . Additionally, this compound is studied for its potential benefits in reducing the risk of cardiovascular events such as strokes and heart attacks .

Mecanismo De Acción

Tribenzor combines the actions of three antihypertensive agents:

Olmesartan Medoxomil: Blocks the binding of angiotensin II to the AT1 receptor, preventing vasoconstriction and reducing blood pressure.

Amlodipine: Inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure.

Hydrochlorothiazide: Increases the excretion of sodium and water by inhibiting sodium reabsorption in the distal tubules of the kidneys, reducing blood volume and blood pressure.

Comparación Con Compuestos Similares

Tribenzor is unique in that it combines three different classes of antihypertensive agents into a single tablet. Similar compounds include:

Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension.

Amlodipine: A calcium channel blocker used to treat hypertension and angina.

Hydrochlorothiazide: A thiazide diuretic used to treat hypertension and edema.

This compound’s uniqueness lies in its combination of three different mechanisms of action, providing a more comprehensive approach to blood pressure control compared to single-agent therapies .

Propiedades

Número CAS |

1394251-60-5 |

|---|---|

Fórmula molecular |

C56H63Cl2N11O15S2 |

Peso molecular |

1265.2 g/mol |

Nombre IUPAC |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C29H30N6O6.C20H25ClN2O5.C7H8ClN3O4S2/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34);5-8,17,23H,4,9-11,22H2,1-3H3;1-2,10-11H,3H2,(H2,9,12,13) |

Clave InChI |

GIZHHWONNRGSDD-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.